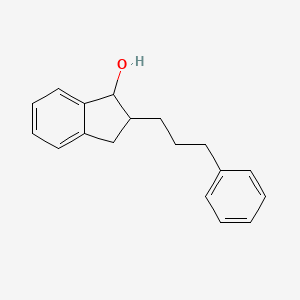

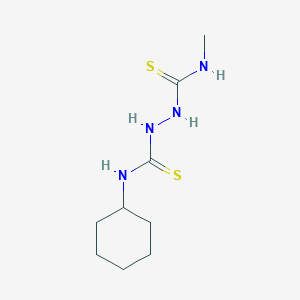

![molecular formula C21H19NO4 B2524482 (3aS,4R,9bR)-4-[4-(甲氧羰基)苯基]-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-羧酸 CAS No. 1217642-73-3](/img/structure/B2524482.png)

(3aS,4R,9bR)-4-[4-(甲氧羰基)苯基]-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a cyclopenta[c]quinoline core with a carboxylic acid functionality at the 8-position and a methoxycarbonyl-substituted phenyl group at the 4-position. This structure suggests potential pharmacological activity, as quinoline derivatives are known to be important intermediates for pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives can be approached through various methods. For instance, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a related compound, involves starting with 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. This process includes a series of reactions such as lithiation, hydrogenation, Birch reduction, and cyclization to achieve the desired quinoline skeleton . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The specific compound mentioned has additional structural complexity due to the cyclopenta[c]quinoline system and the presence of a methoxycarbonyl group. The stereochemistry, indicated by the (3aS,4R,9bR) configuration, is also an important aspect of the molecular structure, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines under indium(III) chloride catalysis and microwave irradiation . Additionally, the formation of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids involves a one-pot synthesis reaction followed by intramolecular cyclization . These reactions highlight the reactivity of different functional groups present in quinoline derivatives and provide insight into possible transformations for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of carboxylic acid and ester groups can affect the compound's solubility, acidity, and potential for forming salts or esters. The aromatic nature of the quinoline ring system contributes to the compound's stability and potential for π-π interactions. While the specific properties of the compound are not provided, related quinoline derivatives are generally known for their fluorescence and potential biological activity .

科学研究应用

抗菌活性

该化合物已用于合成各种喹诺酮衍生物,这些衍生物对广谱革兰氏阳性菌和革兰氏阴性菌表现出有效的抗菌活性。值得注意的是,已研究了对喹啉结构的修饰,以增强抗菌功效,同时减少对哺乳动物细胞的光毒性和细胞毒性等潜在副作用(Sánchez et al., 1995)。

发光特性

该化合物还已用于发光材料的开发。具体来说,通过三组分顺序反应合成的萘[2,3-f]喹啉衍生物表现出有希望的发光特性。由于其操作简单且对环境影响最小,这些衍生物是有机电致发光 (EL) 介质的潜在候选者(Tu et al., 2009)。

属性

IUPAC Name |

(3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-26-21(25)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(20(23)24)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNQRBONDFMTCC-GJYPPUQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

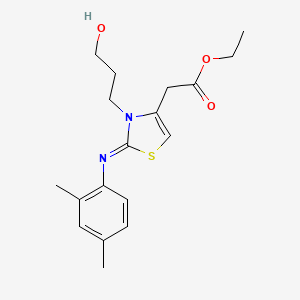

![2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2524405.png)

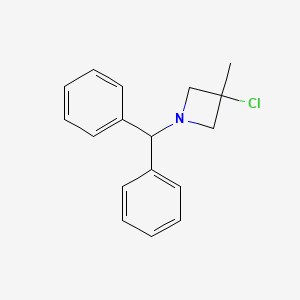

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)

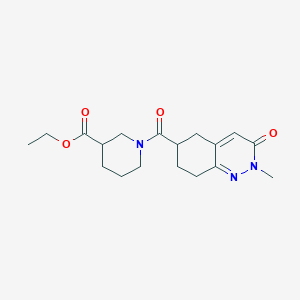

![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)